molecular formula C18H21NOS2 B2802004 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034574-97-3

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2802004
CAS No.: 2034574-97-3
M. Wt: 331.49
InChI Key: OGASVMYNMRVAAS-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a methylthio group and a thiophenyl-cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the methylthio group and the thiophenyl-cyclopentyl moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The thiophenyl-cyclopentyl moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
  • 2-(methylthio)-N-((1-(thiophen-4-yl)cyclopentyl)methyl)benzamide
  • 2-(methylthio)-N-((1-(furan-3-yl)cyclopentyl)methyl)benzamide

Uniqueness

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is unique due to the specific positioning of the thiophen-3-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities, selectivities, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-21-16-7-3-2-6-15(16)17(20)19-13-18(9-4-5-10-18)14-8-11-22-12-14/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGASVMYNMRVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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